Desmopressin acetate
Description
Properties
Molecular Formula |
C48H68N14O14S2 |
|---|---|
Molecular Weight |
1129.3 g/mol |
IUPAC Name |
acetic acid;(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H64N14O12S2.C2H4O2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25;1-2(3)4/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52);1H3,(H,3,4)/t28-,29+,30+,31+,32+,33+,34+;/m1./s1 |
InChI Key |
MLSVJHOYXJGGTR-IFHOVBQLSA-N |
SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Related CAS |
16679-58-6 (Parent) |
Origin of Product |
United States |
Scientific Research Applications
Clinical Indications
Desmopressin acetate is indicated for several conditions:
- Diabetes Insipidus : It is used to manage central diabetes insipidus, where the body fails to produce adequate amounts of antidiuretic hormone.
- Nocturnal Enuresis : Primarily prescribed for children and adults experiencing bedwetting, desmopressin helps reduce nocturnal urine production .
- Hemophilia A and von Willebrand Disease : It stimulates the release of factor VIII and von Willebrand factor from endothelial cells, aiding in hemostasis during minor surgical procedures .
- Nocturia : Approved in 2018 for treating nocturia due to nocturnal polyuria in adults, desmopressin helps reduce nighttime urination .
Comprehensive Data Table
Case Studies and Research Findings
- Nocturnal Enuresis Study : A study involving 30 children aged 6-16 showed that treatment with desmopressin significantly decreased nocturnal diuresis and improved neuropsychological functioning after six months. The results indicated a marked reduction in sleep disturbances associated with enuresis .
- Hemophilia Management : In a clinical setting, desmopressin administration prior to dental procedures in hemophilia patients led to a significant decrease in bleeding complications. This was particularly noted in patients with mild forms of hemophilia A who responded well to desmopressin treatment .
- Nocturia Treatment Efficacy : Research demonstrated that adult patients treated with sublingual desmopressin experienced a significant reduction in nocturia episodes. This improvement was linked to enhanced patient satisfaction and quality of life metrics .
Chemical Reactions Analysis
Structural Features Governing Reactivity
Desmopressin acetate (C₄₈H₆₈N₁₄O₁₄S₂) has the following reactive moieties:
-
Disulfide bridge between Cys¹ and Cys⁶ residues, critical for structural stability .
-
Acetate counterion (CH₃COO⁻) forming a salt with the peptide .
-
Amide bonds susceptible to hydrolysis under extreme pH or enzymatic action .
-
D-arginine substitution at position 8, reducing vasopressor activity .
Thermal Decomposition
Under high-temperature conditions (>100°C), this compound undergoes decomposition, yielding:
| Decomposition Product | Conditions | Source |
|---|---|---|
| Carbon monoxide (CO) | Pyrolysis | |
| Carbon dioxide (CO₂) | Oxidative | |
| Chlorinated compounds | Not specified |
Hydrolysis
Amide bonds in the peptide backbone are hydrolyzed in strongly acidic (pH <2) or alkaline (pH >10) environments:
-
Acid-catalyzed hydrolysis : Cleavage at Asp⁵ and Gln⁴ residues .
-
Base-catalyzed hydrolysis : Degradation of the Tyr² and Phe³ aromatic side chains .
Oxidation
The disulfide bridge and sulfur-containing residues are prone to oxidation:
-
Disulfide reduction : Forms free thiols (-SH) under reducing agents .
-
Oxidation byproducts : Sulfoxides and sulfones detected in stability studies .
Incompatibility Reactions
This compound reacts with the following agents:
Stability in Formulation
-
pH stability : Optimal between 4.0–7.5; degradation accelerates outside this range .
-
Light sensitivity : Degrades under direct UV/visible light due to tyrosine photolysis .
-
Storage : Stable at 2–8°C; aggregates form at temperatures >25°C .
Synthetic Modifications
Key steps in this compound synthesis include:
-
Disulfide bond formation : Air oxidation of cysteine thiols under controlled pH .
-
Acetylation : Reaction with acetic anhydride to form the acetate salt .
-
Chiral synthesis : Incorporation of D-arginine via solid-phase peptide synthesis .
Analytical Characterization
Comparison with Similar Compounds
Therapeutic Efficacy in Nocturnal Enuresis
DPA vs. Placebo: In two multicenter trials involving 176 children with severe primary nocturnal enuresis, DPA (20–40 µg) significantly reduced wet nights compared to placebo after 2–4 weeks ($ p < 0.05 $).
DPA vs. Enuresis Alarms: Enuresis alarms remain the first-line therapy due to long-term efficacy and cost-effectiveness. However, DPA offers rapid symptom relief (within 1–2 weeks) and ease of use, making it preferable for short-term management or non-adherent families .
Table 1: Efficacy of DPA vs. Placebo in Nocturnal Enuresis
| Parameter | DPA (20–40 µg) | Placebo |
|---|---|---|
| Reduction in wet nights | 60–70% | 20–30% |
| Global improvement rate | >80% | <30% |
| Adverse events | Mild (e.g., headache) | None reported |
DPA vs. Placebo in Surgery :
- Cardiac Surgery: In patients with abnormal platelet function (thromboelastography maximal amplitude <50 mm), DPA (0.3 µg/kg) reduced 24-hour mediastinal blood loss (865 mL vs. 1,352 mL in placebo) and minimized transfusion requirements .
- Pediatric Cardiac Surgery: No significant reduction in blood loss was observed, highlighting context-dependent efficacy .
DPA vs. Tranexamic acid (antifibrinolytic) is preferred for mucosal bleeding but lacks DPA’s renal effects. No randomized trials directly compare these agents .
Table 2: DPA in Surgical Blood Loss
| Study Population | DPA Effect vs. Placebo | Significance |
|---|---|---|
| Adults (abnormal platelets) | 36% reduction in blood loss | $ p < 0.05 $ |
| Children (normal platelets) | No significant difference | NS |
Pharmacokinetic Profile
DPA exhibits large intra- and interindividual variability in absorption and plasma concentration. Key features include:
Table 3: Pharmacokinetic Parameters of DPA
| Parameter | Nasal Spray | Oral Tablet |
|---|---|---|
| $ T_{\text{max}} $ (h) | 1–2 | 2–3 |
| Half-life (h) | 2.5–3.5 | 2.0–2.8 |
| Variability (CV%) | 30–50% | 40–60% |
Preparation Methods
Fmoc-Based SPPS
The Fmoc (9-fluorenylmethoxycarbonyl) strategy is widely employed for desmopressin acetate synthesis. A representative protocol involves sequential coupling of Fmoc-protected amino acids to a resin-bound glycine residue. Key steps include:
-
Resin Activation : Acid-labile resins like Sieber amide or Rink amide are used, enabling cleavage under mild conditions.
-
Amino Acid Coupling : Fmoc-D-Arg(Pbf)-OH, Fmoc-Pro-OH, and Fmoc-Cys(mmt)-OH are coupled using DIC (diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole) as activators.
-
Deprotection : Piperidine (20% in DMF) removes Fmoc groups after each coupling step.
-
Cyclization On-Resin : The linear peptide is cyclized on the resin using oxidizing agents like hydrogen peroxide to form the disulfide bond.
A study using Fmoc-Sieberamide resin reported a final yield of 26.5% after HPLC purification, with 59.6% purity. Challenges include side reactions during cyclization and resin handling, necessitating rigorous quality control.
Resin Types and Coupling Agents
Resin selection critically impacts yield and purity:
-
Rink Amide Resin : Provides higher substitution rates (0.42 mmol/g) but requires extended coupling times.
-
Sieber Amide Resin : Enables direct cleavage to peptide amides, avoiding additional amidation steps.
Coupling agents like DIC/HOBt ensure efficient amino acid activation, though excessive use can lead to epimerization. A comparative study showed that DIC/HOBt achieves >95% coupling efficiency per cycle, reducing truncation peptides.
Liquid-Phase Peptide Synthesis
While less common, liquid-phase synthesis is utilized for small-scale production. This method involves:
-
Fragment Condensation : Coupling pre-synthesized peptide fragments in solution.
-
Global Deprotection : Using TFA (trifluoroacetic acid) to remove acid-labile protecting groups.
-
Oxidative Cyclization : Iodine or dimethyl sulfoxide (DMSO) facilitates disulfide bond formation.
However, liquid-phase methods generate significant waste and require multiple purification steps, resulting in yields below 20%. A patent by CN102863513A highlighted a 30% yield improvement using hydrogen peroxide for cyclization, though scalability remains problematic.
Cyclization and Disulfide Bridge Formation
Cyclization is the most critical step, influencing bioactivity and stability. Two approaches dominate:
-
On-Resin Cyclization : The linear peptide remains anchored to the resin during oxidation, minimizing aggregation. Hydrogen peroxide (1% v/v) in DMF is commonly used, achieving >80% cyclization efficiency.
-
Solution-Phase Cyclization : Post-cleavage oxidation in aqueous buffers, though this risks misfolding and dimerization.
A study comparing both methods found on-resin cyclization reduces dimer impurities from 15% to <5%, enhancing final product purity.
Purification Techniques
Chromatographic methods are essential for isolating this compound from byproducts:
-
Ion Exchange Chromatography : Removes charged impurities using CM Sepharose resin.
-
Reverse-Phase HPLC : Achieves >99% purity with C18 columns and acetonitrile/water gradients.
Notably, a purification protocol using TFA/H2O/TIS/EDT (94:2.5:2.5:1) as the cleavage cocktail yielded 87.7% crude product, though subsequent HPLC purification halved the yield.
Comparative Analysis of Synthesis Methods
The table below contrasts SPPS and liquid-phase synthesis:
| Parameter | SPPS (Fmoc) | Liquid-Phase |
|---|---|---|
| Yield | 26.5–35% | 15–20% |
| Purity | 59.6–99% | 70–85% |
| Cyclization Efficiency | 80–95% | 60–75% |
| Scalability | High | Low |
| Waste Generation | Moderate | High |
SPPS outperforms liquid-phase methods in yield and purity but requires specialized equipment for resin handling.
Challenges and Optimization Strategies
Content Uniformity
Direct compression of this compound tablets led to content uniformity failures (AV > 30), necessitating granulation with lactose and starch to achieve AV < 15.
Q & A
Q. What molecular mechanisms underlie Desmopressin Acetate's antidiuretic and hemostatic effects?
this compound (DDAVP) binds selectively to vasopressin V2 receptors (V2R) in renal collecting ducts, activating adenylate cyclase and increasing cyclic adenosine monophosphate (cAMP) production. This triggers aquaporin-2 channel insertion into cell membranes, enhancing water reabsorption . For hemostasis, DDAVP stimulates endothelial V2R to release von Willebrand factor (vWF) and factor VIII, improving platelet adhesion in von Willebrand disease Type I . Methodologically, in vitro receptor-binding assays (e.g., radioligand displacement) and in vivo coagulation factor assays (e.g., ELISA for vWF) are critical for validation .
Q. How should researchers design assays to evaluate this compound's antidiuretic potency?
The USP 41/NF 36 standards recommend using bioassays comparing DDAVP's activity to arginine vasopressin. For example, 1 mcg of DDAVP is equivalent to 4 IU of antidiuretic activity, measured via urine osmolality in animal models (e.g., rats with induced diabetes insipidus) . Ensure assays comply with <111> (biological assay design) and <1032> (assay development) guidelines .
Q. What are the key considerations for in vitro models studying DDAVP's effects on cellular proliferation?
Use cell lines like LX-2 hepatic stellate cells (HSCs) to assess antiproliferative activity. Dose-response experiments (e.g., 100 nM to 1×10⁻⁸ mol/L DDAVP) with WST-1 assays for viability and collagen gel contraction assays for functional changes are recommended . Include controls for angiostatin modulation via conditioned media from treated monolayers to evaluate paracrine effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in DDAVP's efficacy for cirrhosis-related bleeding?
A double-blind placebo-controlled study in cirrhosis patients showed no significant improvement in bleeding time despite elevated factor VIII levels . To address such discrepancies, design studies incorporating tissue-specific pharmacokinetics (e.g., hepatic metabolism effects) and patient stratification (e.g., severity of ascites or renal impairment). Use thromboelastography (TEG) alongside traditional coagulation assays to assess clot stability .
Q. What methodological refinements are needed to optimize DDAVP's antiproliferative activity in cancer models?
Evidence suggests DDAVP's IC₅₀ of 700 nM in F3II cell colonies requires careful modulation of cell density and culture conditions . Use 3D spheroid models to mimic tumor microenvironments and assess angiostatin generation via plasminogen activation. Pair with transcriptomic profiling (e.g., RNA-seq) to identify pathways like cAMP/eNOS/Ser1177 phosphorylation linked to anti-angiogenic effects .
Q. How should researchers mitigate confounding variables in preclinical studies of DDAVP-induced hyponatremia?
Hyponatremia risk is dose-dependent and exacerbated by renal impairment (creatinine clearance <50 mL/min) . Implement real-time sodium monitoring in animal models and use telemetry for continuous blood pressure/heart rate tracking. Apply pharmacokinetic-pharmacodynamic (PK/PD) modeling to establish safe dosing thresholds, referencing USP safety thresholds (e.g., 4 mcg/mL injection limits) .
Q. What experimental designs address DDAVP's paradoxical effects on TGF-β1 secretion in hepatic stellate cells (HSCs)?
DDAVP increases TGF-β1 secretion in LX-2 cells in a concentration-dependent manner, potentially exacerbating fibrosis . Use co-culture systems with hepatocytes and HSCs to contextualize paracrine signaling. Include inhibitors (e.g., V2R antagonists) to isolate receptor-specific effects and validate findings via Western blot for Smad2/3 phosphorylation .
Methodological Best Practices
- Data Contradiction Analysis : When clinical outcomes (e.g., bleeding time in cirrhosis) conflict with molecular data (e.g., elevated factor VIII), employ multivariate regression to identify confounders like renal function or concurrent medications .
- Dosage Calibration : For in vivo studies, convert human-equivalent doses using body surface area normalization. For example, 0.3 µg/kg in humans translates to ~1.8 µg/kg in rats .
- Safety Protocols : Adhere to GHS Category 4 guidelines for acute toxicity inhalation studies and include emergency procedures for anaphylaxis (e.g., pre-treatment histamine blockers in sensitized models) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
